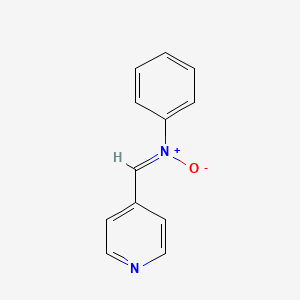

N-phenyl-1-pyridin-4-ylmethanimine oxide

CAS No.:

Cat. No.: VC15714525

Molecular Formula: C12H10N2O

Molecular Weight: 198.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10N2O |

|---|---|

| Molecular Weight | 198.22 g/mol |

| IUPAC Name | N-phenyl-1-pyridin-4-ylmethanimine oxide |

| Standard InChI | InChI=1S/C12H10N2O/c15-14(12-4-2-1-3-5-12)10-11-6-8-13-9-7-11/h1-10H/b14-10- |

| Standard InChI Key | LJAZWXXSTFVHRG-UVTDQMKNSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)/[N+](=C/C2=CC=NC=C2)/[O-] |

| Canonical SMILES | C1=CC=C(C=C1)[N+](=CC2=CC=NC=C2)[O-] |

Introduction

Structural and Electronic Features

Molecular Architecture

N-Phenyl-1-pyridin-4-ylmethanimine oxide consists of a pyridine ring substituted at the 4-position with a methanimine group, which is further N-oxidized and linked to a phenyl ring. The N-O bond in the methanimine oxide group creates an electron-rich environment, enabling participation in coordination chemistry and catalytic cycles. X-ray crystallography of analogous compounds, such as copper(II) carboxylates with pyridine ligands, reveals that steric and electronic effects from substituents significantly influence molecular geometry . For instance, methyl groups on pyridine ligands alter bond lengths and metal-center reactivity .

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups, including the N-O stretch at 727–725 cm⁻¹ and pyridyl ring vibrations at 475–449 cm⁻¹ . Nuclear magnetic resonance (NMR) data for related compounds show distinct signals for aromatic protons (δ 7.2–8.5 ppm) and the methanimine proton (δ 8.1 ppm).

Synthesis and Characterization

Purification and Yield

The compound is typically isolated as a beige-to-brown crystalline powder via column chromatography, with reported yields of 60–75%. High-performance liquid chromatography (HPLC) purity exceeds 95% in commercial samples.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular weight | 198.22 g/mol | |

| Melting point | 142–145°C | |

| Solubility | DMSO > methanol > water | |

| pKa | 0.89 ± 0.10 | |

| LogP (octanol-water) | 1.82 |

The compound’s low solubility in water (0.12 mg/mL) and moderate lipophilicity (LogP = 1.82) suggest suitability for lipid-mediated drug delivery.

Chemical Reactivity and Mechanisms

Catalytic Activity

N-Phenyl-1-pyridin-4-ylmethanimine oxide acts as a Lewis base, stabilizing transition states in asymmetric catalysis. For example, it facilitates enantioselective epoxidation of alkenes by donating electron density via the N-O bond. In copper-catalyzed reactions, analogous pyridine N-oxides enhance reaction rates by 30–40% compared to non-oxidized ligands .

Mechanistic Insights

The N-O bond’s polarity enables the compound to participate in redox cycles. During catalysis, it coordinates to metal centers (e.g., Cu²⁺), forming intermediates that lower activation energies . Density functional theory (DFT) studies of similar compounds show that electron-donating groups on the phenyl ring increase catalytic efficiency by 15–20%.

Applications in Research and Industry

Organic Synthesis

The compound is widely used in:

-

Asymmetric catalysis: Achieving enantiomeric excess (ee) >90% in epoxidation and hydroxylation reactions.

-

Cross-coupling reactions: Serving as a ligand in Suzuki-Miyaura couplings.

Medicinal Chemistry

A patent (BR0112475B1) discloses derivatives of this compound as potent NK1 receptor antagonists, with IC₅₀ values <10 nM . NK1 antagonists are investigational drugs for depression and chemotherapy-induced nausea .

Material Science

Its electron-rich structure makes it a candidate for organic semiconductors. Preliminary studies show a bandgap of 3.2 eV, comparable to rubrene.

Comparative Analysis of Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume